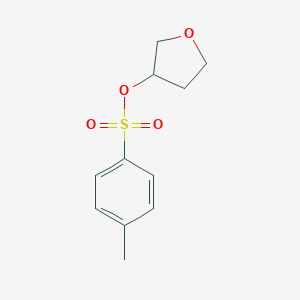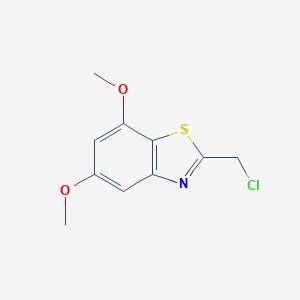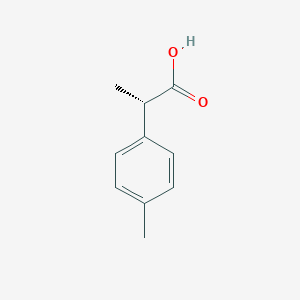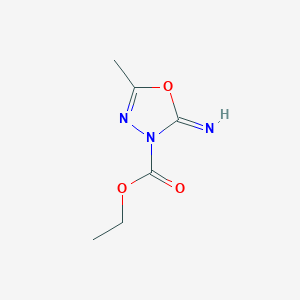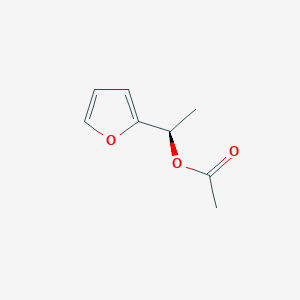
(R)-(-)-1-(2-Furyl)ethyl acetate
Übersicht
Beschreibung
“®-(-)-1-(2-Furyl)ethyl acetate” is a chemical compound with the molecular formula C8H10O3 . It has a molecular weight of 154.16 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a two-step chemoenzymatic synthesis of ®-2-amino-1-(2-furyl)ethanol was developed for laboratory production and successfully upscaled to kilogram scale . The generation of the asymmetric center was accomplished by a highly enantioselective cyanohydrin reaction of furan-2-carbaldehyde with hydrocyanic acid, catalyzed by the hydroxynitrile lyase from Hevea brasiliensis .Molecular Structure Analysis
The molecular structure of “®-(-)-1-(2-Furyl)ethyl acetate” consists of 8 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“®-(-)-1-(2-Furyl)ethyl acetate” has a density of 1.05 and a boiling point of 80-82ºC (22 mmHg) .Wissenschaftliche Forschungsanwendungen
Ethyl (4-phenylphenyl)acetate has shown potential as a lead compound in the discovery of new nonsteroidal anti-inflammatory drugs for treating arthritis (Costa et al., 2012).
The enantioselective synthesis of 2-amino-2-(2-furyl)ethan-1-ol is useful as a building block for preparing serine and azasugars (Demir et al., 2003).
Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate (35) is a hypolipidemic agent that reduces serum cholesterol and triglyceride levels in normal rats (Moriya et al., 1988).
Reactive distillation, involving reaction and separation within a single distillation column, can enhance conversion, selectivity, and separation tasks in the production of ethyl acetate (Kenig et al., 2001).
Enantiomers of 2-chloro-1-(2-furyl)ethanol and 2-chloro-1-(2-furyl)ethyl acetate are useful in enantiomeric resolution and kinetic resolution of racemic 2-chloro-1-(2-furyl)ethanol (Gerçek et al., 2005).
The molecule (C17H19NO) is used in research for its chair conformation and the equatorial orientation of acetyl and ethyl groups (Balamurugan et al., 2006).
Kinetic resolution of racemic 2-(2-furyl)-2-hydroxyethyl acetate via transesterification yields 1-(2-furyl)ethane-1,2-diol diacetate with high efficiency (Kamińska et al., 2000).
Lipase-catalyzed kinetic resolution of (R/S)-1-(2-furyl) ethanol using vinyl esters is a more economical, green, and scalable process for preparing natural products and fine chemicals (Devendran & Yadav, 2014).
Eigenschaften
IUPAC Name |
[(1R)-1-(furan-2-yl)ethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-6(11-7(2)9)8-4-3-5-10-8/h3-6H,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYASPSVTWXGJJ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CO1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945109 | |
| Record name | 1-(Furan-2-yl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-1-(2-Furyl)ethyl acetate | |
CAS RN |
22426-24-0 | |
| Record name | 1-(Furan-2-yl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)
![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)

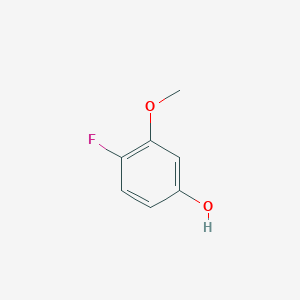
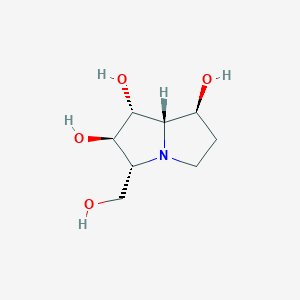
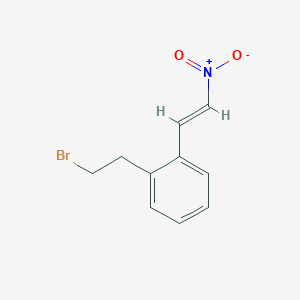

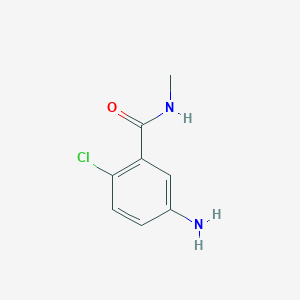
![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B40354.png)
